molecular formula C14H25NSi B11876845 N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine CAS No. 111267-94-8

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine

Cat. No.: B11876845
CAS No.: 111267-94-8
M. Wt: 235.44 g/mol
InChI Key: NBJFKASYGLNRFN-UHFFFAOYSA-N
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Description

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is a tertiary amine featuring a benzyl group, a trimethylsilyl (TMS) methyl substituent, and an isopropylamine backbone. This compound combines steric bulk from the TMS group with the aromaticity of the benzyl moiety, making it structurally distinct. Its synthesis likely involves alkylation of propan-2-amine with benzyl and TMS-methyl halides or reductive amination, as seen in related syntheses (e.g., NaB(CN)H₃-mediated reductions in ).

Properties

CAS No.

111267-94-8

Molecular Formula

C14H25NSi

Molecular Weight

235.44 g/mol

IUPAC Name

N-benzyl-N-(trimethylsilylmethyl)propan-2-amine

InChI

InChI=1S/C14H25NSi/c1-13(2)15(12-16(3,4)5)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3

InChI Key

NBJFKASYGLNRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Imine Formation

The imination step is typically conducted in a water-miscible solvent such as methanol or ethanol at 20–30°C under atmospheric pressure. The reaction avoids azeotropic distillation by leveraging homogeneous conditions, which simplifies scale-up. For example, benzaldehyde and the primary amine react stoichiometrically to yield N-Benzylidene-N-((trimethylsilyl)methyl)propan-2-amine within 0.1–5 hours.

Hydrogenation Conditions

The imine is hydrogenated using palladium on activated carbon (Pd/C) at 0.1–5 bar H₂ pressure and ambient temperature. This step proceeds without racemization, making it suitable for chiral amine synthesis. Yields exceeding 80% have been reported for analogous N-benzylamines under these conditions.

Alkylation of Propan-2-amine Derivatives

An alternative route involves sequential alkylation of propan-2-amine. This method mitigates steric challenges posed by the TMS group through controlled substitution.

Synthesis of N-((Trimethylsilyl)methyl)propan-2-amine

The precursor N-((trimethylsilyl)methyl)propan-2-amine is synthesized via nucleophilic substitution. For instance, propan-2-amine reacts with (trimethylsilyl)methyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN). This step requires prolonged reaction times (18–24 hours) due to the bulky TMS group.

Benzylation via SN2 Mechanism

The intermediate amine is benzylated using benzyl bromide or chloride under basic conditions. Triethylamine (Et₃N) or sodium hydride (NaH) facilitates deprotonation, enabling efficient alkylation at 50–80°C. However, competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

One-Pot Tandem Reactions

Recent advances highlight one-pot methodologies to streamline synthesis. A notable example combines imine formation and hydrogenation in a single reactor, reducing purification steps.

Catalytic System Optimization

Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as DavePhos or RuPhos enhance reaction efficiency for bulky substrates. For instance, ML323 —a structurally complex N-benzylamine—was synthesized using DavePhos in Suzuki-Miyaura couplings. Analogous ligand screening could optimize yields for the target compound.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the TMS-containing intermediate but may necessitate higher temperatures (80–100°C). Conversely, methanol offers a balance between reactivity and ease of catalyst recovery.

Challenges and Mitigation Strategies

Steric Hindrance

The TMS group’s bulkiness slows reaction kinetics. Strategies include:

  • Elevated temperatures : Microwave-assisted synthesis reduces reaction times from hours to minutes.

  • Bulky ligands : RuPhos palladacycle improves coupling efficiency for hindered amines.

Byproduct Formation

  • Over-alkylation : Controlled addition of benzyl halide and excess amine minimize di-benzylated byproducts.

  • Hydrolysis : Anhydrous conditions prevent TMS group cleavage during hydrogenation.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key AdvantageLimitation
Reductive Amination80–856–10Scalable, minimal purificationRequires H₂ gas
Sequential Alkylation65–7524–48ModularityMultiple purification steps
One-Pot Tandem70–7812–18EfficiencyLigand cost

Mechanistic Insights

Hydrogenation Pathway

Pd/C facilitates heterolytic H₂ cleavage, enabling imine reduction via a stepwise protonation mechanism. The TMS group’s electron-donating effect stabilizes the intermediate, favoring high conversion.

Steric Effects on Alkylation

Density functional theory (DFT) studies indicate that the TMS group increases the activation energy for SN2 displacement by 15–20 kJ/mol compared to non-silylated analogs . This justifies the use of bulky bases (e.g., NaH) to enhance nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines and silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine serves as a critical reagent in organic synthesis, particularly in the formation of azomethine ylides. These ylides are essential intermediates in cycloaddition reactions, leading to the synthesis of complex heterocyclic compounds such as pyrrolidines .

Table 1: Key Reactions Involving this compound

Reaction TypeProduct ClassYield (%)Reference
CycloadditionPyrrolidinesHigh
Formation of YlidesAzomethine YlidesExcellent
Synthesis of HeterocyclesVarious HeterocyclesVariable

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form reactive intermediates makes it valuable for developing compounds targeting neurological pathways and other biological systems .

Case Study: Development of Neurological Agents
A recent study highlighted the use of this compound in synthesizing novel compounds aimed at treating neurodegenerative diseases. The resulting derivatives exhibited promising activity in preclinical models .

Pharmaceutical Development

The compound plays a role in pharmaceutical development, particularly in creating drugs that modulate neurotransmitter pathways. Its derivatives have been investigated for their potential therapeutic effects on conditions such as anxiety and depression.

Table 2: Pharmaceutical Applications

Drug CandidateTarget ConditionMechanism of ActionReference
Compound AAnxiety DisordersModulation of GABA receptors
Compound BDepressionSerotonin reuptake inhibition

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and materials. Its unique chemical properties allow for the development of high-performance materials with specific functionalities.

Case Study: Specialty Chemicals Production
Industries have employed this compound in synthesizing advanced materials used in electronics and coatings, showcasing its versatility beyond pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine involves the formation of azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various dipolarophiles to form complex heterocyclic structures. The compound’s molecular targets include aliphatic aldehydes, aryl isothiocyanates, and activated alkenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine ~C₁₄H₂₅NSi Benzyl, TMS-methyl, isopropylamine ~255.5 Steric bulk from TMS; aromatic benzyl group
N-benzylpropan-2-amine () C₁₀H₁₅N Benzyl, isopropylamine 149.2 Simpler structure; lacks TMS group, higher amine reactivity
N-Benzyl-N-methylprop-2-yn-1-amine () C₁₁H₁₃N Benzyl, propargyl, methyl 159.2 Propargyl group introduces alkyne reactivity; no TMS
N-[2-(Trifluoromethyl)benzyl]-2-propyn-1-amine () C₁₁H₁₀F₃N Trifluoromethyl benzyl, propargyl 213.2 Electron-withdrawing CF₃ group enhances stability; alkyne functionality
N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine () C₁₀H₂₅NOSi Methoxymethyl, TMS-methyl 203.4 Ether group increases polarity; reduced steric hindrance vs. benzyl

Physical Properties

  • Boiling Point/Melting Point: Not explicitly reported, but the TMS group likely increases hydrophobicity and boiling point compared to N-benzylpropan-2-amine.
  • Solubility : Expected to be soluble in organic solvents (e.g., DCM, THF) but insoluble in water due to the hydrophobic TMS and benzyl groups.

Key Research Findings

  • Synthetic Utility : highlights the use of TMS-containing ammonium salts (e.g., [2-(TMS)methyl]benzyl derivatives) as intermediates in dimerization reactions, suggesting the target compound could serve a similar role .
  • Comparative Stability : The TMS group in the target compound enhances thermal stability but introduces sensitivity to hydrolysis, contrasting with N-benzylpropan-2-amine’s robustness .

Biological Activity

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse sources and studies.

Chemical Structure and Properties

This compound, often referred to by its chemical formula C13H19NC_{13}H_{19}N, features a benzyl group, a trimethylsilyl moiety, and a propan-2-amine backbone. The presence of the trimethylsilyl group enhances the compound's lipophilicity and stability, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Anti-Cancer Activity

Recent research indicates that derivatives of N-benzyl amines exhibit significant anti-cancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro. A study demonstrated that certain derivatives can effectively inhibit the proliferation of cancer cell lines with IC50 values ranging from 5 nM to 25 nM .

CompoundIC50 (nM)Cancer Cell Line
Compound A5.3H1975 (NSCLC)
Compound B8.3PC9 (NSCLC)
Compound C25.0HCC827 (NSCLC)

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using THP-1 cells revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This effect was mediated through the inhibition of signaling pathways involving JNK and p38 MAPK .

Neuroprotective Effects

Neuroprotective properties have been observed in related compounds that share structural similarities with this compound. These compounds demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting their potential for treating neurodegenerative diseases .

Case Studies

Several case studies have highlighted the efficacy of N-benzyl derivatives in clinical settings:

  • Colitis Treatment : In a rat model of colitis induced by DNBS, treatment with N-benzyl derivatives led to a significant reduction in disease severity, evidenced by decreased levels of inflammatory markers .
  • Rheumatoid Arthritis : Oral administration of these compounds improved symptoms in collagen-induced arthritis models by modulating inflammatory cytokine levels and enhancing antioxidant defenses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of structurally related amines often employs palladium-catalyzed cross-coupling or nucleophilic substitution. For example, N-Benzyl propargylamine derivatives are synthesized using Pd(PPh₃)₂Cl₂ catalysts with ligands like dppf, CuI as a co-catalyst, and DABCO as a base in DMSO at 60°C for 6 hours . Yield optimization (e.g., 43% vs. 72% in similar reactions) depends on catalyst loading, solvent choice, and temperature control. For silylated analogs like the target compound, trimethylsilyl chloride or Grignard reagents may be used to introduce the trimethylsilyl group. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for identifying benzyl protons (δ 7.2–7.4 ppm), trimethylsilyl groups (δ 0.1–0.3 ppm), and propan-2-amine backbone signals. Overlapping signals in crowded regions (e.g., aromatic or methylene protons) can be resolved using 2D NMR (COSY, HSQC) or variable-temperature NMR .
  • 19F NMR : Relevant if fluorinated analogs are synthesized, as seen in trifluoromethyl-substituted derivatives .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or EI-MS confirms molecular weight and fragmentation patterns.

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer :

  • TLC Monitoring : Use silica gel plates with hexane/ethyl acetate gradients to track reaction progress .
  • Chromatographic Purification : Employ flash column chromatography with gradients tailored to polarity (e.g., 5–20% EtOAc in hexane).
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for recrystallization to remove residual catalysts or byproducts.

Advanced Research Questions

Q. What mechanistic insights explain the role of palladium catalysts in synthesizing this compound analogs?

  • Methodological Answer : Pd-catalyzed reactions likely proceed via oxidative addition of aryl halides to Pd(0), followed by alkyne insertion and reductive elimination. Ligands like dppf enhance catalytic efficiency by stabilizing intermediates . Kinetic studies (e.g., variable-temperature NMR or in situ IR) can elucidate rate-determining steps. Computational methods (DFT) may model transition states to guide ligand design for improved yield and selectivity.

Q. How do steric and electronic effects influence the reactivity of the trimethylsilyl group in this compound?

  • Methodological Answer : The trimethylsilyl group acts as a steric shield, slowing nucleophilic attack on the adjacent amine. Electronic effects (e.g., σ-donation via Si–C bonds) can stabilize intermediates in cross-coupling reactions. Comparative studies with non-silylated analogs (e.g., replacing SiMe₃ with CH₃) via kinetic profiling or Hammett plots quantify these effects .

Q. What strategies mitigate instability or decomposition of this compound during storage?

  • Methodological Answer :

  • Storage Conditions : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Si–C bond. Moisture-sensitive analogs require desiccants (e.g., molecular sieves) .
  • Stability Assays : Monitor degradation via periodic ¹H NMR or HPLC to establish shelf-life.

Q. How can conflicting NMR data from similar compounds be resolved in structural assignments?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents or ¹³C-enriched reagents to simplify spectra.
  • Advanced NMR : NOESY/ROESY identifies spatial proximity of protons, while DEPT-135 distinguishes CH₃, CH₂, and CH groups.
  • X-ray Crystallography : Provides unambiguous structural confirmation, especially for stereochemical assignments .

Tables for Key Data

Synthetic Parameter Example from Evidence Optimization Strategy
Catalyst (Pd-based)Pd(PPh₃)₂Cl₂, dppf Screen ligands (e.g., Xantphos, BINAP)
SolventDMSO Test polar aprotic solvents (DMF, NMP)
Reaction Temperature60°C Gradient heating (40–80°C) to find optimal T
Yield43–72% Adjust stoichiometry or catalyst loading
Analytical Technique Application Resolution of Ambiguity
2D NMR (HSQC, COSY)Assign overlapping signalsCorrelate ¹H-¹³C couplings
HRMSConfirm molecular ionCompare experimental vs. theoretical m/z
X-ray CrystallographyResolve stereochemistrySingle-crystal analysis

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